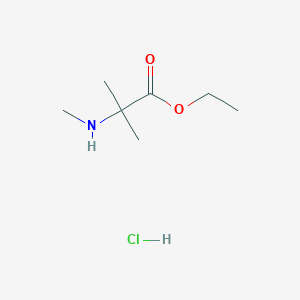![molecular formula C12H11NO4S B1381865 2-(Benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate de méthyle CAS No. 1207175-02-7](/img/structure/B1381865.png)
2-(Benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate is a complex organic compound that features a benzodioxole moiety fused with a dihydrothiazole ring
Applications De Recherche Scientifique
Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.
Mécanisme D'action
Target of Action
Compounds with similar structures have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
It is known that similar compounds can modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Action Environment
It is known that the synthesis of similar compounds can be carried out under dry and deoxygenated nitrogen atmosphere .
Analyse Biochimique
Biochemical Properties
Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. This compound has been shown to interact with enzymes such as cyclooxygenase (COX), which is involved in the biosynthesis of prostaglandins . The interaction with COX enzymes suggests that Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate may exhibit anti-inflammatory properties. Additionally, it may interact with other proteins and biomolecules, potentially influencing various biochemical pathways.
Cellular Effects
The effects of Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce apoptosis in certain cancer cell lines, such as HeLa and A549 . The induction of apoptosis suggests that this compound may interfere with cell survival pathways, leading to programmed cell death. Additionally, it may affect cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate involves its binding interactions with biomolecules. This compound has been shown to inhibit the activity of COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, it may bind to other proteins and enzymes, modulating their activity and influencing cellular processes. The inhibition of COX enzymes and the induction of apoptosis in cancer cells suggest that this compound may have potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a reduction in its biological activity . Long-term studies in vitro and in vivo have demonstrated that the compound can induce sustained effects on cellular processes, although the extent of these effects may diminish with time.
Dosage Effects in Animal Models
The effects of Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer properties. At higher doses, toxic or adverse effects may be observed . Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly, leading to potential harm to the organism. Therefore, careful dosage optimization is essential for its potential therapeutic use.
Metabolic Pathways
Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate is involved in various metabolic pathways. It interacts with enzymes such as COX, influencing the biosynthesis of prostaglandins . Additionally, it may affect other metabolic enzymes, altering the flux of metabolites and the levels of various biomolecules. The compound’s impact on metabolic pathways suggests that it may have broad-spectrum effects on cellular metabolism.
Transport and Distribution
The transport and distribution of Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate within cells and tissues are crucial for its biological activity. This compound may interact with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, it may localize to specific compartments, influencing its accumulation and activity. The distribution of the compound within tissues also determines its overall pharmacokinetic profile and therapeutic potential.
Subcellular Localization
The subcellular localization of Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate is essential for its function. This compound may be directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, where it can exert its effects . Targeting signals or post-translational modifications may play a role in directing the compound to these compartments. The localization of the compound within subcellular structures influences its activity and the nature of its interactions with biomolecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Thiazole Ring Formation: The benzodioxole intermediate is then reacted with thioamide and an α-halo ester under basic conditions to form the dihydrothiazole ring.
Esterification: The final step involves esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazole derivatives.
Substitution: Various substituted benzodioxole derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate
- 1-(benzo[d][1,3]dioxol-5-yl)methyl-2-(benzo[d][1,3]dioxol-6-yl)methyl diselane
Uniqueness
Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate is unique due to its combination of a benzodioxole moiety with a dihydrothiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
methyl 2-(1,3-benzodioxol-5-yl)-2,3-dihydro-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c1-15-12(14)8-5-18-11(13-8)7-2-3-9-10(4-7)17-6-16-9/h2-5,11,13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWSHSARQVEGAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(N1)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















